Menaquinone 12

Beschreibung

BenchChem offers high-quality Menaquinone 12 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Menaquinone 12 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

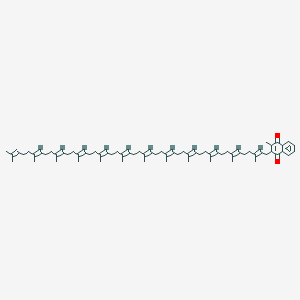

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl]-3-methylnaphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H104O2/c1-54(2)28-17-29-55(3)30-18-31-56(4)32-19-33-57(5)34-20-35-58(6)36-21-37-59(7)38-22-39-60(8)40-23-41-61(9)42-24-43-62(10)44-25-45-63(11)46-26-47-64(12)48-27-49-65(13)52-53-67-66(14)70(72)68-50-15-16-51-69(68)71(67)73/h15-16,28,30,32,34,36,38,40,42,44,46,48,50-52H,17-27,29,31,33,35,37,39,41,43,45,47,49,53H2,1-14H3/b55-30+,56-32+,57-34+,58-36+,59-38+,60-40+,61-42+,62-44+,63-46+,64-48+,65-52+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQRCGAQNZQEJS-WPPIEQSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H104O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

989.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27670-93-5 |

Source

|

| Record name | Menaquinone 12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027670935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Pursuit of Twelve: A Technical Guide to Menaquinone-12 Producing Bacterial Strains

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of Menaquinone-12 (MK-12), a long-chain vitamin K2 variant, and the bacterial strains capable of its synthesis. As the biological significance of long-chain menaquinones in human health continues to be unveiled, the identification and characterization of microbial sources for these compounds are of paramount importance for research and development in the pharmaceutical and nutraceutical sectors. This document moves beyond a mere recitation of facts to offer a synthesized understanding of the underlying biochemistry, genetics, and analytical methodologies pertinent to the study of MK-12 producing bacteria.

Introduction: The Expanding Universe of Menaquinones

Vitamin K, an essential fat-soluble vitamin, exists in two primary forms: phylloquinone (vitamin K1), predominantly found in green leafy vegetables, and menaquinones (vitamin K2), which are primarily of microbial origin.[1] Menaquinones are a family of molecules characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length isoprenoid side chain.[2] This side chain can range from 2 to 13 isoprene units, and the length of this chain significantly influences the molecule's bioavailability and biological activity. While shorter-chain menaquinones like MK-4 and MK-7 have been extensively studied, the focus is increasingly shifting towards the therapeutic potential of very long-chain menaquinones such as Menaquinone-12 (MK-12).

The Significance of Long-Chain Menaquinones

The physiological roles of menaquinones extend beyond their classical function in blood coagulation.[1] They are crucial for bone metabolism and cardiovascular health, and emerging evidence suggests their involvement in cellular energy production and as antioxidants.[1] The length of the isoprenoid side chain is a critical determinant of a menaquinone's lipophilicity, which in turn affects its absorption, transport, and tissue distribution. Longer side chains are associated with a longer plasma half-life, suggesting a more sustained biological effect. The unique properties of MK-12, with its 12 isoprene units, make it a compelling target for research into age-related diseases and other health conditions.

Bacterial Sources of Menaquinone-12: A Focus on Thermoleophilum

While many bacterial species produce menaquinones, the synthesis of very long-chain variants like MK-12 is less common and appears to be a chemotaxonomic characteristic of specific genera.[3] A notable example of bacteria producing MK-12 is the genus Thermoleophilum. These are thermophilic, aerobic, non-sporulating, Gram-positive bacteria.

| Bacterial Species | Menaquinone Profile | Reference |

| Thermoleophilum album | MK-12 | [Journal of General and Applied Microbiology, 1985] |

| Thermoleophilum minutum | MK-12 | [Journal of General and Applied Microbiology, 1985] |

The presence of MK-12 as the major menaquinone in these species highlights their unique lipid biochemistry and makes them a primary subject for the study of the biosynthesis of this long-chain vitamin K2 analog. The investigation of such extremophiles can provide valuable insights into the enzymes and metabolic pathways responsible for the production of very long-chain isoprenoids.

The Molecular Machinery: Biosynthesis of Menaquinone-12

The biosynthesis of menaquinones is a multi-step process involving a conserved pathway for the synthesis of the naphthoquinone head group and a variable pathway for the elongation of the isoprenoid side chain.[4][5]

Naphthoquinone Ring Synthesis

The formation of the 2-methyl-1,4-naphthoquinone ring begins with chorismate, a key intermediate in the shikimate pathway. A series of enzymatic reactions catalyzed by the products of the men genes (menF, menD, menH, menC, menE, and menB) converts chorismate to o-succinylbenzoate (OSB), which is then cyclized and aromatized to form 1,4-dihydroxy-2-naphthoate (DHNA).[4]

Isoprenoid Side Chain Elongation: The Role of Polyprenyl Diphosphate Synthases

The length of the menaquinone side chain is determined by a class of enzymes called polyprenyl diphosphate synthases (PDSs). These enzymes sequentially condense isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) to generate polyprenyl diphosphate molecules of varying lengths. For the synthesis of MK-12, a dodecaprenyl diphosphate synthase is required to create a C60 isoprenoid chain.

The diversity of PDS enzymes across different bacterial species is responsible for the variety of menaquinone isoforms observed in nature. While specific dodecaprenyl diphosphate synthases from MK-12 producing bacteria have not been extensively characterized, the conserved nature of PDS enzymes suggests that they can be identified through genomic analysis and functional characterization. The heterologous expression of PDS genes in a host organism like E. coli has been successfully used to produce specific menaquinone isoforms, demonstrating the potential for synthetic biology approaches to produce MK-12.

Final Assembly

The final step in menaquinone biosynthesis is the attachment of the polyprenyl diphosphate side chain to the DHNA head group, a reaction catalyzed by a polyprenyltransferase, the product of the menA gene.[4] This is followed by a methylation step to yield the final menaquinone molecule.

Experimental Protocols: From Culture to Quantification

The successful study of MK-12 producing bacteria relies on robust methodologies for cultivation, extraction, and analysis. The following protocols provide a framework that can be adapted for specific research needs.

Cultivation of MK-12 Producing Bacteria

The cultivation conditions will depend on the specific requirements of the bacterial strain. For thermophilic organisms like Thermoleophilum, cultivation at elevated temperatures is necessary.

Protocol 1: Cultivation of Thermoleophilum sp.

-

Medium Preparation: Prepare a suitable growth medium, such as ATCC medium 1246 (Thermoleophilum Medium), which contains yeast extract, tryptone, and glucose.

-

Inoculation: Inoculate the sterile medium with a fresh culture of the Thermoleophilum strain.

-

Incubation: Incubate the culture at the optimal growth temperature for the species (e.g., 60°C for T. album) with aeration.

-

Growth Monitoring: Monitor cell growth by measuring the optical density at 600 nm (OD600).

-

Harvesting: Harvest the cells in the late logarithmic or early stationary phase of growth by centrifugation.

-

Cell Pellets: Wash the cell pellets with a suitable buffer and store them at -80°C until extraction.

Extraction of Menaquinone-12

Menaquinones are lipid-soluble and are located in the bacterial cell membrane. Efficient extraction requires the use of organic solvents.

Protocol 2: Extraction of Menaquinones

-

Cell Lysis: Resuspend the cell pellet in a small volume of water or buffer. Cell lysis can be enhanced by sonication or bead beating, especially for Gram-positive bacteria.

-

Solvent Extraction: Add a mixture of chloroform and methanol (2:1, v/v) to the cell suspension.

-

Mixing: Vortex the mixture vigorously for several minutes to ensure thorough extraction.

-

Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids, including menaquinones.

-

Drying: Evaporate the solvent under a stream of nitrogen gas or using a rotary evaporator.

-

Reconstitution: Reconstitute the dried lipid extract in a small volume of a suitable solvent for HPLC analysis (e.g., ethanol or isopropanol).

Identification and Quantification of Menaquinone-12 by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of menaquinones. A reverse-phase column is typically used to separate the different menaquinone isoforms based on the length of their isoprenoid side chains.

Protocol 3: HPLC Analysis of Menaquinones

-

Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a UV or fluorescence detector.

-

Mobile Phase: A gradient of two mobile phases is typically used for optimal separation. For example, Mobile Phase A could be methanol/water, and Mobile Phase B could be a less polar solvent like isopropanol or hexane. The specific gradient will need to be optimized.

-

Injection: Inject the reconstituted lipid extract onto the HPLC column.

-

Detection: Monitor the elution of menaquinones by their absorbance in the UV range (typically around 248 nm or 270 nm). For increased sensitivity, fluorescence detection can be used after post-column reduction of the menaquinones.

-

Identification: Identify the MK-12 peak by comparing its retention time to that of a purified MK-12 standard. If a standard is not available, identification can be confirmed by collecting the peak and analyzing it by mass spectrometry.

-

Quantification: Quantify the amount of MK-12 by comparing the peak area to a standard curve generated with known concentrations of an MK-12 standard.

Future Perspectives and Applications

The identification of bacterial strains that produce MK-12 opens up new avenues for research and development. Further studies are needed to fully characterize the biological activities of MK-12 and to understand its potential therapeutic applications. The elucidation of the specific enzymes involved in the synthesis of the dodecaprenyl side chain could enable the development of engineered microbial cell factories for the sustainable production of this rare and valuable menaquinone. As our understanding of the intricate roles of long-chain menaquinones in human health deepens, the importance of microbial sources of these compounds will undoubtedly continue to grow.

References

- Meganathan, R. (2001). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). EcoSal Plus, 1(2).

- Halder, M., et al. (2019). Vitamin K: double bonds beyond coagulation insights into differences between vitamin K1 and K2 in health and disease. International journal of molecular sciences, 20(4), 896.

- Collins, M. D., & Jones, D. (1981). Distribution of isoprenoid quinone structural types in bacteria and their taxonomic implication. Microbiological reviews, 45(2), 316–354.

- Bentley, R., & Meganathan, R. (1982). Biosynthesis of vitamin K (menaquinone) in bacteria. Microbiological reviews, 46(3), 241–280.

- Tamaoka, J., et al. (1985). The menaquinone system in the classification of aerobic, gram-positive, thermophilic bacteria. Journal of General and Applied Microbiology, 31(4), 355-366.

- Nowicka, B., & Kruk, J. (2010). Occurrence, biosynthesis and function of isoprenoid quinones. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1797(9), 1587-1605.

- Sato, T., et al. (2009). Production of menaquinone (vitamin K2)-7 by Bacillus subtilis. Journal of bioscience and bioengineering, 107(5), 532-535.

- Walther, B., et al. (2013). Menaquinones, bacteria, and the food supply: the relevance of dairy and fermented food products to vitamin K requirements. Advances in Nutrition, 4(4), 463-473.

- Kurosu, M., & Begari, Y. (2010). Vitamin K2 in health and disease. IntechOpen.

- Conly, J. M., & Stein, K. (1992). The production of menaquinones (vitamin K2) by intestinal bacteria and their role in maintaining coagulation homeostasis. Progress in food & nutrition science, 16(4), 307-343.

- Shearer, M. J., & Newman, P. (2008). Metabolism and cell biology of vitamin K. Thrombosis and haemostasis, 100(10), 530-547.

Sources

- 1. Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin K (Menaquinone) from marine Kocuria sp. RAM1: optimization, characterization and potential in vitro biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of Menaquinone-12

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-12 (MK-12), a member of the vitamin K2 family characterized by a long isoprenoid side chain, is a lipophilic molecule primarily of microbial origin. Its extended side chain imparts unique physicochemical properties that influence its localization within the cellular membrane and its role in vital biological processes such as electron transport. This technical guide provides a comprehensive overview of the known natural sources of MK-12, with a primary focus on the actinomycete Actinoplanes teichomyceticus. We will delve into the methodologies for the cultivation of this microorganism, the extraction and purification of MK-12, and the analytical techniques for its definitive identification and characterization. Furthermore, this guide will explore the biosynthesis of very-long-chain menaquinones and discuss the potential biological significance of MK-12.

Introduction to Menaquinone-12

Menaquinones (MKs), collectively known as vitamin K2, are a class of lipid-soluble compounds essential for various physiological functions. They share a common 2-methyl-1,4-naphthoquinone ring structure but differ in the length of their isoprenoid side chain at the 3-position. This side chain can vary from one to fifteen isoprene units, and the specific length is denoted by "-n" in MK-n[1]. Menaquinones with longer side chains, such as MK-12, are of particular interest due to their strong lipophilicity and potential for unique biological activities.

While shorter-chain menaquinones are found in some fermented foods and animal products, very-long-chain menaquinones like MK-12 are exclusively synthesized by specific bacteria[1]. These molecules are integral components of the bacterial cytoplasmic membrane, where they function as electron carriers in the respiratory electron transport chain[2][3][4]. The length of the isoprenoid side chain can influence the fluidity and other properties of the cell membrane, suggesting that organisms producing MK-12 may possess adaptations to specific environmental niches.

Primary Natural Source: Actinoplanes teichomyceticus

The most well-documented natural source of Menaquinone-12 is the Gram-positive, filamentous bacterium Actinoplanes teichomyceticus. This soil-dwelling actinomycete is renowned for its production of the glycopeptide antibiotic teicoplanin[5][6][7][8]. Chemotaxonomic studies, which are crucial for bacterial classification, have consistently identified a complex of very-long-chain menaquinones in A. teichomyceticus, with MK-12 being a significant component alongside other long-chain variants.

Chemotaxonomic Profile of Actinoplanes teichomyceticus

The chemical composition of a bacterium provides a "fingerprint" that aids in its classification. For Actinoplanes teichomyceticus (type strain ATCC 31121), the menaquinone profile is a key characteristic. While the primary industrial focus has been on its antibiotic production, detailed analyses of its cellular components have revealed the presence of a series of long-chain menaquinones.

| Chemotaxonomic Marker | Actinoplanes teichomyceticus Profile |

| Major Menaquinones | MK-10, MK-11, MK-12 , MK-13 |

| Cell Wall Diamino Acid | meso-Diaminopimelic acid |

| Whole-cell Sugars | Glucose, mannose, rhamnose, xylose |

| Phospholipid Profile | Phosphatidylethanolamine, phosphatidylinositol |

| Major Fatty Acids | Branched-chain fatty acids (e.g., iso-C15:0, anteiso-C15:0) |

This table summarizes the key chemotaxonomic features of A. teichomyceticus, highlighting the presence of MK-12.

The presence of this complex of very-long-chain menaquinones is a distinguishing feature of the genus Actinoplanes and related actinomycetes.

Methodologies for Production, Extraction, and Analysis of Menaquinone-12

The successful isolation and study of MK-12 from Actinoplanes teichomyceticus requires a systematic workflow encompassing cultivation, extraction, purification, and detailed analysis.

Cultivation of Actinoplanes teichomyceticus

Actinoplanes teichomyceticus can be cultivated using standard bacteriological techniques, though optimization of media and fermentation parameters can influence the production of secondary metabolites, including menaquinones. While media for teicoplanin production are well-established, these can serve as a starting point for optimizing MK-12 yield[8].

Experimental Protocol: Cultivation of Actinoplanes teichomyceticus ATCC 31121

-

Inoculum Preparation:

-

Aseptically transfer a loopful of a sporulating culture of A. teichomyceticus from an agar slant (e.g., Bennett's agar) to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

-

Incubate at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours until good growth is observed.

-

-

Production Fermentation:

-

Transfer the seed culture (5-10% v/v) to a production medium. A suitable medium for general growth and secondary metabolite production could be:

-

Glucose: 20 g/L

-

Soybean meal: 15 g/L

-

Yeast extract: 5 g/L

-

CaCO₃: 2 g/L

-

(Adjust pH to 7.0 before sterilization)

-

-

Incubate in a fermenter or baffled flasks at 28-30°C with agitation (e.g., 200 rpm) and aeration for 5-7 days.

-

Causality Behind Experimental Choices:

-

The two-stage cultivation (seed and production) ensures a robust and healthy inoculum for the main fermentation, leading to more consistent production.

-

The complex nitrogen sources (soybean meal and yeast extract) provide essential amino acids and growth factors.

-

Glucose serves as the primary carbon and energy source.

-

Calcium carbonate acts as a pH buffer to counteract acidification during fermentation.

Extraction and Purification of Menaquinone-12

The highly lipophilic nature of MK-12 necessitates the use of organic solvents for its extraction from the bacterial biomass. Subsequent purification steps are required to separate it from other lipids and menaquinone variants.

Experimental Protocol: Extraction and Purification of MK-12

-

Cell Harvesting:

-

Harvest the bacterial cells from the fermentation broth by centrifugation (e.g., 8,000 x g for 15 minutes).

-

Wash the cell pellet twice with distilled water to remove residual medium components.

-

-

Lipid Extraction (modified Bligh-Dyer method):

-

Resuspend the wet cell pellet in a mixture of chloroform and methanol (1:2, v/v). A typical ratio is 1 g of wet cell mass to 10 mL of solvent mixture.

-

Homogenize the suspension using a bead beater or sonicator to ensure cell lysis and efficient extraction.

-

Add an equal volume of chloroform to the homogenate and mix thoroughly.

-

Add an equal volume of water to induce phase separation.

-

Centrifuge to separate the layers. The lower chloroform layer, containing the lipids including menaquinones, is collected.

-

Repeat the extraction of the aqueous and solid phases with chloroform to maximize recovery.

-

Pool the chloroform extracts and evaporate to dryness under reduced pressure.

-

-

Preliminary Purification (Solid-Phase Extraction):

-

Redissolve the lipid extract in a small volume of hexane.

-

Apply the extract to a silica gel solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with hexane to remove non-polar lipids.

-

Elute the menaquinones with a solvent of increasing polarity, such as a mixture of hexane and diethyl ether (e.g., 95:5 v/v).

-

Evaporate the eluate to dryness.

-

-

Preparative Chromatography (for pure MK-12):

-

For the isolation of pure MK-12, preparative High-Performance Liquid Chromatography (HPLC) is required.

-

Use a non-polar column (e.g., C18 or C30) and a non-aqueous mobile phase (e.g., a gradient of methanol and isopropanol).

-

Collect fractions corresponding to the elution time of MK-12, guided by analytical HPLC (see section 3.3).

-

Self-Validating System:

-

The use of a well-established lipid extraction method like the Bligh-Dyer ensures high recovery of lipophilic compounds.

-

The SPE step provides a crucial clean-up, removing interfering lipids that could compromise subsequent chromatographic separation.

-

Preparative HPLC allows for the isolation of individual menaquinone species with high purity.

Analytical Characterization

Definitive identification and structural elucidation of MK-12 rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary method for separating menaquinones. Due to the high lipophilicity of MK-12, a non-aqueous mobile phase and a C18 or, preferably, a C30 column are recommended for optimal resolution from other long-chain menaquinones.

Analytical HPLC Conditions for Long-Chain Menaquinones

| Parameter | Condition |

| Column | C30 reverse-phase, 3 µm, 2.1 x 150 mm |

| Mobile Phase A | Methanol |

| Mobile Phase B | Isopropanol |

| Gradient | 0-10 min, 100% A; 10-30 min, linear gradient to 100% B; hold at 100% B for 10 min |

| Flow Rate | 0.2 mL/min |

| Detection | UV at 248 nm and 270 nm |

| Column Temperature | 30°C |

Mass Spectrometry (MS)

Mass spectrometry, coupled with HPLC (LC-MS), provides molecular weight information and fragmentation patterns that are crucial for confirming the identity of MK-12.

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode are commonly used.

-

Expected Mass: The protonated molecule [M+H]⁺ for MK-12 (C₇₉H₁₁₀O₂) has a theoretical m/z of 1107.85. Adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ are also frequently observed.

-

Fragmentation: Tandem MS (MS/MS) of the parent ion will typically show a characteristic fragment ion corresponding to the naphthoquinone ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal structure elucidation, particularly for a novel source, ¹H and ¹³C NMR spectroscopy are indispensable. The spectra of MK-12 will show characteristic signals for the naphthoquinone ring protons and carbons, as well as a complex set of overlapping signals in the aliphatic region corresponding to the twelve isoprene units of the side chain.

Biosynthesis of Very-Long-Chain Menaquinones

The biosynthesis of menaquinones proceeds via the well-established shikimate pathway for the formation of the naphthoquinone ring, and the mevalonate or non-mevalonate pathway for the synthesis of the isoprenoid side chain[2][9]. The length of the side chain is determined by a specific class of enzymes called polyprenyl diphosphate synthases.

In organisms that produce very-long-chain menaquinones like MK-12, it is hypothesized that they possess specific polyprenyl diphosphate synthases capable of elongating the isoprenoid chain to twelve units. The regulation of these enzymes and the factors influencing the final chain length are areas of active research.

Biological Significance of Menaquinone-12

The primary role of menaquinones in bacteria is to serve as electron carriers in the respiratory chain, transferring electrons between dehydrogenases and terminal reductases[2][3][4]. The long, lipophilic tail of MK-12 anchors the molecule firmly within the cell membrane.

The exceptional length of the MK-12 side chain may confer specific advantages to Actinoplanes teichomyceticus:

-

Membrane Fluidity and Stability: The long, rigid isoprenoid chain could influence the local fluidity and organization of the membrane, potentially impacting the function of membrane-bound proteins.

-

Specialized Electron Transport: The specific redox potential and localization of MK-12 might be optimized for particular electron transport pathways in this organism, possibly related to its complex secondary metabolism.

-

Environmental Adaptation: The production of very-long-chain menaquinones could be an adaptation to specific environmental conditions, such as temperature, pH, or oxygen tension, encountered by A. teichomyceticus in its natural soil habitat.

Conclusion

Menaquinone-12 is a fascinating, yet understudied, member of the vitamin K2 family. The actinomycete Actinoplanes teichomyceticus stands out as a key natural source for this very-long-chain menaquinone. The methodologies outlined in this guide provide a robust framework for researchers to cultivate this bacterium, isolate and purify MK-12, and perform its comprehensive analytical characterization. Further research into the factors governing MK-12 biosynthesis and its precise biological role will undoubtedly open new avenues for its potential application in science and medicine.

References

-

Liu, Y., et al. (2022). Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. Frontiers in Microbiology, 13, 848331. [Link]

-

Liu, Y., et al. (2019). Long-chain vitamin K2 production in Lactococcus lactis is influenced by temperature, carbon source, aeration and mode of energy metabolism. Microbial Cell Factories, 18(1), 129. [Link]

-

Somma, S., et al. (2011). Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin. Microbial Cell Factories, 10, 83. [Link]

-

Suvarna, K., et al. (1998). Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli. Journal of Bacteriology, 180(16), 4320-4324. [Link]

-

Liu, Y., et al. (2022). Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. Frontiers in Microbiology, 13, 848331. [Link]

-

Parenti, F., et al. (1978). Teichomycins, new antibiotics from Actinoplanes teichomyceticus Nov. Sp. I. Description of the producer strain, fermentation studies and biological properties. The Journal of Antibiotics, 31(4), 276-283. [Link]

-

Carlsen, P. H. J., & Nielsen, J. (1998). Growth and production kinetics of a teicoplanin producing strain of Actinoplanes teichomyceticus. Journal of Biotechnology, 60(3), 159-170. [Link]

-

Liu, Y., et al. (2022). Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. PMC, [Link]

Sources

- 1. Long-chain vitamin K2 production in Lactococcus lactis is influenced by temperature, carbon source, aeration and mode of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris [frontiersin.org]

- 3. Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Growth and production kinetics of a teicoplanin producing strain of Actinoplanes teichomyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Teichomycins, new antibiotics from Actinoplanes teichomyceticus Nov. Sp. I. Description of the producer strain, fermentation studies and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Chemotaxonomic Significance of Menaquinone-12: A Technical Guide for Microbial Systematics and Drug Discovery

This guide provides an in-depth exploration of Menaquinone-12 (MK-12), a very-long-chain isoprenoid quinone, and its role as a specific and valuable marker in bacterial chemotaxonomy. Tailored for researchers, microbial systematists, and drug development professionals, this document synthesizes the molecular underpinnings, analytical methodologies, and functional implications of MK-12, offering a comprehensive resource for its identification and interpretation.

Introduction: Beyond the Genome—Chemical Fingerprints in Bacterial Taxonomy

In the age of genomics, while 16S rRNA gene sequencing provides a powerful framework for phylogenetic analysis, it often lacks the resolution to delineate closely related species or genera.[1] This has led to the establishment of a polyphasic approach to taxonomy, where genomic data is integrated with phenotypic and chemical characteristics.[2] Chemotaxonomy, the analysis of specific chemical markers within the cell, offers a crucial layer of resolution.[3]

Among the most reliable chemotaxonomic markers are the menaquinones (MKs), also known as vitamin K2.[4] These lipid-soluble molecules are essential components of the electron transport chain in most Gram-positive and anaerobic bacteria.[4][5] Their structure consists of a conserved 2-methyl-1,4-naphthoquinone ring attached to a polyisoprenyl side chain of varying length and saturation.[6] It is this variation in the side chain—denoted as MK-n, where 'n' is the number of isoprene units—that provides a highly specific signature for different bacterial taxa.[7]

This guide focuses on Menaquinone-12 (MK-12), a rare, very-long-chain menaquinone. Its restricted distribution makes its presence a significant finding, offering a powerful tool for the specific classification of certain bacterial groups, particularly within the phylum Actinobacteria. Understanding the distribution, biosynthesis, and analysis of MK-12 is therefore critical for accurate microbial taxonomy and can inform strategies for targeted drug discovery.

The Molecular Basis of MK-12's Significance

The taxonomic value of MK-12 is rooted in its unique structure and the specific enzymatic machinery required for its synthesis.

Structure of Menaquinone-12

Menaquinone-12 possesses a naphthoquinone head and a 60-carbon isoprenoid tail composed of twelve isoprene units. The full chemical name is 2-methyl-3-(all-trans-dodecaprenyl)-1,4-naphthoquinone. The extreme length and hydrophobicity of this side chain are believed to influence its interaction with the cell membrane, potentially affecting membrane fluidity and the organization of respiratory complexes. Long-chain menaquinones, in general, exhibit higher bioavailability and a longer half-life compared to their short-chain counterparts.[3][8]

Caption: General structure of Menaquinone-12 (MK-12).

Biosynthesis: The Enzymatic Gatekeeper of Chain Length

The production of a specific menaquinone isoprenolog like MK-12 is a direct result of a cell's genetic endowment for the MK biosynthesis pathway. The synthesis can be broadly divided into three stages.[4][9]

-

Naphthoquinone Head Synthesis: The 2-methyl-1,4-naphthoquinone ring is synthesized from chorismate, a key intermediate of the shikimate pathway. A series of enzymes encoded by the men gene cluster (e.g., MenF, D, H, C, E, B) catalyze this conversion.[6][10]

-

Isoprenoid Chain Synthesis: The isoprene building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are generated via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway.

-

Elongation and Attachment: A specific polyprenyl diphosphate synthase elongates the isoprenoid chain by sequential addition of IPP units. The final chain length is determined by the substrate specificity of this enzyme. For MK-12, a dodecaprenyl diphosphate synthase is required to create the C60 precursor. The completed side chain is then attached to the naphthoquinone head by a DHNA-polyprenyltransferase, an enzyme encoded by the menA gene.[11]

The expression of a specific synthase that terminates elongation at twelve isoprene units is the ultimate reason for MK-12's limited distribution and, therefore, its chemotaxonomic power.

Caption: Simplified biosynthetic pathway leading to Menaquinone-12.

Distribution and Chemotaxonomic Application of MK-12

The presence of very-long-chain menaquinones is primarily a feature of the phylum Actinobacteria. While menaquinones with 9 or 10 isoprene units (MK-9, MK-10) are relatively common, MK-12 is exceptionally rare.

Known Producers of Menaquinone-12

Current chemotaxonomic data indicates that menaquinones with 12 isoprene units, often in various states of hydrogenation (e.g., MK-12(H4), MK-12(H6), MK-12(H8)), are characteristic markers for the family Thermomonosporaceae . This family includes several important genera of soil-dwelling, filamentous bacteria known for producing a wide array of secondary metabolites.

However, it is crucial to note that while MK-12 is reported at the family level, detailed analyses of specific genera and species within Thermomonosporaceae often report MK-9 or MK-10 derivatives as the major components. For instance, many species of the genus Actinomadura are characterized by complex profiles of hydrogenated MK-9.[12][13] This suggests that MK-12 may be:

-

A major component in only a select few, perhaps less-studied, genera or species within the family.

-

Present as a diagnostically significant minor component alongside more abundant menaquinones.

This highlights the necessity of high-resolution analysis when using menaquinone profiles for classification. The mere presence of MK-12, even as a minor constituent, can be a powerful indicator for assigning a novel isolate to this particular taxonomic family.

| Genus / Group | Predominant Menaquinone(s) Reported | Reference(s) |

| Actinomadura | Complex mixtures of hydrogenated MK-9 (e.g., MK-9(H4), MK-9(H6)) | [9][13] |

| Thermomonospora | MK-9(H6) | [14] |

| Spirillospora | MK-9(H6) | [14] |

| Family Thermomonosporaceae | MK-12(H4), MK-12(H6), MK-12(H8) | |

| Nocardiopsis | Complex mixtures of hydrogenated MK-10 (e.g., MK-10(H4), MK-10(H6)) | [13] |

| Streptomyces | Complex mixtures of hydrogenated MK-9 (e.g., MK-9(H6), MK-9(H8)) | [12] |

Table 1: Comparative menaquinone profiles of Thermomonosporaceae and related Actinobacteria genera.

Analytical Workflow for Menaquinone Identification

Accurate determination of a bacterium's menaquinone profile is a multi-step process requiring careful extraction, purification, and chromatographic analysis. The following protocol provides a robust and validated workflow.

Rationale of the Analytical Approach

The core principle is to leverage the lipophilic nature of menaquinones to separate them from other cellular components. This is achieved by:

-

Cell Lysis: Disrupting the bacterial cell wall to release membrane components.

-

Solvent Extraction: Using a biphasic solvent system (e.g., chloroform/methanol) to partition lipids, including menaquinones, into an organic phase.

-

Purification: Employing solid-phase extraction (SPE) to remove more polar lipids and other contaminants.

-

Analysis: Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the different menaquinone isoprenologs based on their hydrophobicity. Detection is typically performed with a UV detector.

Caption: Standard experimental workflow for menaquinone analysis.

Detailed Experimental Protocol

Materials:

-

Bacterial cell pellet (from late-log or stationary phase culture)

-

Chloroform, Methanol, 0.3% NaCl solution (HPLC grade)

-

Silica gel solid-phase extraction (SPE) cartridges (e.g., 1 g)

-

Hexane, Diethyl ether (HPLC grade)

-

HPLC mobile phase (e.g., Methanol/Isopropanol, 3:1 v/v)

-

Menaquinone standards (e.g., MK-7, MK-9)

-

Glass centrifuge tubes, Pasteur pipettes, rotary evaporator or nitrogen stream evaporator

Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet (approx. 100-300 mg wet weight). Lyophilizing the cells at this stage is a common practice but is not strictly necessary.

-

Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in a glass tube with 1 ml of 0.3% NaCl. b. Add 3.75 ml of a Chloroform/Methanol (1:2, v/v) mixture. Vortex vigorously for 2-3 minutes to create a single-phase system and lyse the cells. c. Add 1.25 ml of chloroform. Vortex for 30 seconds. d. Add 1.25 ml of 0.3% NaCl. Vortex for 30 seconds. This creates a biphasic system.

-

Phase Separation: a. Centrifuge the mixture at ~2,000 x g for 10 minutes to separate the layers. b. Carefully remove the upper aqueous layer with a Pasteur pipette. c. Collect the lower, chloroform layer containing the total lipids into a clean glass tube.

-

Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at low heat (<40°C). Crucially, protect the sample from light from this point forward, as menaquinones are light-sensitive.

-

Purification: a. Resuspend the dried lipid extract in a minimal volume of hexane (~200 µl). b. Condition a silica SPE cartridge by washing with 5 ml of hexane. c. Load the resuspended sample onto the cartridge. d. Wash the cartridge with 10 ml of Hexane/Diethyl ether (96:4, v/v) to elute neutral lipids. e. Elute the menaquinones with 10 ml of Hexane/Diethyl ether (90:10, v/v). Note: The optimal elution solvent may need to be determined empirically.

-

Final Preparation: a. Evaporate the eluate containing the menaquinones to dryness under nitrogen. b. Reconstitute the purified sample in a small, precise volume (e.g., 100-200 µl) of the HPLC mobile phase.

-

HPLC Analysis: a. Inject 10-20 µl of the sample onto an RP-HPLC system equipped with a C18 column. b. Elute with an isocratic mobile phase, such as Methanol/Isopropanol (3:1, v/v), at a flow rate of ~1 ml/min. c. Detect the menaquinones using a UV detector at approximately 248 nm. d. Identify peaks by comparing their retention times with known menaquinone standards. Longer isoprenoid chains will have longer retention times.

Functional Implications for Drug Development

The enzymes in the menaquinone biosynthetic pathway are attractive targets for novel antibacterial agents because the pathway is essential for many pathogenic bacteria but is absent in humans.[4] The specificity of very-long-chain menaquinones like MK-12 in certain taxa could open avenues for developing highly targeted antimicrobials.

Furthermore, the physiological role of the menaquinone chain length is an area of active research. Studies suggest that long-chain MKs are more efficient in aerobic respiratory electron transport, whereas short-chain MKs may be preferred for mediating extracellular electron transfer.[15] This functional differentiation implies that bacteria producing MK-12, such as those in the Thermomonosporaceae family, may have evolved unique adaptations in their respiratory chain and membrane biology, potentially presenting novel targets for therapeutic intervention.

Conclusion and Future Perspectives

Menaquinone-12 stands out as a rare and highly specific chemotaxonomic marker. While its presence has been linked to the family Thermomonosporaceae, its precise distribution at the genus and species level requires further investigation. The identification of MK-12 in a novel isolate provides a strong, chemically-grounded piece of evidence for its taxonomic placement.

For researchers in systematics and drug discovery, the pursuit of organisms producing MK-12 is a worthwhile endeavor. It promises not only to refine the taxonomy of important bacterial groups like the Actinobacteria but also to uncover unique physiological adaptations associated with very-long-chain electron carriers, potentially revealing novel targets for the next generation of antimicrobial agents. Future work should focus on coupling advanced lipidomic techniques, such as LC-MS, with genomic analysis to definitively identify the enzymes responsible for MK-12 synthesis and to survey a wider range of bacteria for its presence.

References

- Collins, M. D., & Goodfellow, M. (1982). Menaquinone composition in the classification of Actinomadura and related taxa. Journal of General Microbiology, 128(6), 1247-1253.

- Suvarna, K., Stevenson, D., Meganathan, R., & Hudspeth, M. E. (1998). Menaquinone (vitamin K2) biosynthesis: localization and characterization of the menA gene from Escherichia coli. Journal of bacteriology, 180(10), 2782–2787.

-

Wikipedia. (n.d.). Thermomonosporaceae. Retrieved January 23, 2026, from [Link]

- Stamatopoulou, V., et al. (2021). Actinomadura graeca sp. nov.: A novel producer of the macrocyclic antibiotic zelkovamycin. PLoS ONE, 16(11), e0259489.

- Kroppenstedt, R. M. (1992). The genus Actinomadura. In The Prokaryotes (pp. 1085-1102). Springer, Berlin, Heidelberg.

- Dunphy, P. J., Phillips, P. G., & Brodie, A. F. (1971). Separation and identification of menaquinones from microorganisms. Journal of lipid research, 12(4), 442–449.

- Sato, T., Schurgers, L. J., & Uenishi, K. (2012). Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. Nutrition journal, 11, 93.

- Meganathan, R. (2001). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). EcoSal Plus, 2(1).

- Collins, M. D., & Jones, D. (1981). Distribution of isoprenoid quinone structural types in bacteria and their taxonomic implication. Microbiological reviews, 45(2), 316–354.

- Bentley, R., & Meganathan, R. (1982). Biosynthesis of vitamin K (menaquinone) in bacteria. Microbiological reviews, 46(3), 241–280.

- Collins, M. D., & Kroppenstedt, R. M. (1983). Menaquinone composition in the classification and identification of aerobic actinomycetes. Systematic and Applied Microbiology, 4(1), 95-103.

-

Doctorfungus. (n.d.). Actinomadura Species. Retrieved January 23, 2026, from [Link]

- O'Neill, M. B., & O'Neill, M. A. (2017). Actinomadura Species: Laboratory Maintenance and Ribosome Engineering. Current protocols in microbiology, 44, 10G.1.1–10G.1.12.

- Goodfellow, M., & Kumar, Y. (2015). Chemotaxonomy of Actinobacteria.

- Collins, M. D., Goodfellow, M., & Minnikin, D. E. (1982). Menaquinone composition in the classification of Actinomadura and related taxa. Journal of General Microbiology, 128(6), 1247-1253.

- Akbari, S., & Rasouli, H. (2018). The biological responses of vitamin K2: A comprehensive review. Food & function, 9(3), 1381–1399.

-

BacDive. (n.d.). Spirillospora sp. | JCM 3123. Retrieved January 23, 2026, from [Link]

- Bárcenas-Ornelas, R., et al. (2023). Unveiling the Latest Breakthroughs in Menaquinone-7 Research through Fermentation-Based Production.

- Meganathan, R. (2001). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). In Escherichia coli and Salmonella: Cellular and Molecular Biology, 2nd ed. ASM Press.

- Beulens, J. W., Booth, S. L., van den Heuvel, E. G., Stoecklin, E., Baka, A., & Vermeer, C. (2013). The role of menaquinones (vitamin K2) in human health. The British journal of nutrition, 110(8), 1357–1368.

-

List of Prokaryotic names with Standing in Nomenclature. (n.d.). Genus: Thermomonospora. Retrieved January 23, 2026, from [Link]

- Liu, J., et al. (2021). Long-chain vitamin K2 production in Lactococcus lactis is influenced by temperature, carbon source, aeration and mode of energy metabolism. Microbial Cell Factories, 20(1), 1-15.

- Zhang, C., et al. (2021). Physiological roles of short-chain and long-chain menaquinones (vitamin K2) in Lactococcus cremoris. bioRxiv, 2021.11.26.470123.

Sources

- 1. Unveiling the Latest Breakthroughs in Menaquinone-7 Research through Fermentation-Based Production [mdpi.com]

- 2. germai.app [germai.app]

- 3. Relationship between Structure and Biological Activity of Various Vitamin K Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of MENAQUINONE‐7 and fat‐soluble vitamin production by starter cultures during fermentation in dairy products using RPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The biological responses of vitamin K2: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Actinomadura graeca sp. nov.: A novel producer of the macrocyclic antibiotic zelkovamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Menaquinone composition in the classification and identification of aerobic actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thermomonosporaceae - Wikipedia [en.wikipedia.org]

- 15. biorxiv.org [biorxiv.org]

Methodological & Application

Application Note & Protocols: High-Purity Extraction of Menaquinone-12 from Bacterial Cultures

For: Researchers, scientists, and drug development professionals.

Abstract

Menaquinone-12 (MK-12), a long-chain homolog of vitamin K2, is a lipophilic molecule embedded within the cytoplasmic membranes of specific bacteria, primarily within the phylum Actinobacteria. Its extended isoprenoid side chain imparts extreme hydrophobicity, presenting significant challenges for its extraction and purification. This document provides a comprehensive, field-tested guide detailing the rationale and step-by-step protocols for the efficient isolation of high-purity MK-12 from bacterial biomass. The workflow encompasses optimized bacterial culture and harvesting, a robust lysozyme-assisted solvent extraction method, and a multi-stage chromatographic purification strategy. Furthermore, it outlines analytical techniques for the definitive identification and quantification of the final product.

Introduction: The Scientific Imperative for Isolating MK-12

Menaquinones (MKs), collectively known as vitamin K2, are vital electron carriers in bacterial respiratory chains and serve critical roles in human health[1][2]. The length of the polyisoprenoid side chain, designated as MK-n where 'n' is the number of isoprene units, dictates the molecule's lipophilicity, membrane localization, and biological activity[3][4]. MK-12, with its 12 isoprene units, represents one of the longest naturally occurring menaquinones[5][6].

The extreme hydrophobicity of MK-12 ensures it is firmly anchored within the lipid bilayer, but this same property makes it notoriously difficult to extract from the complex matrix of cellular lipids and purify to homogeneity. Standard protocols developed for shorter-chain menaquinones like MK-4 or MK-7 often yield poor recoveries for MK-12. This guide provides a validated workflow specifically tailored to overcome these challenges.

The following sections will detail a logical progression from microbial cultivation to final analytical verification, explaining the causality behind each procedural choice to empower researchers to adapt and troubleshoot the process effectively.

Principle of the Extraction & Purification Workflow

The successful isolation of MK-12 hinges on a three-phase strategy:

-

Cell Wall Disruption & Lysis: The robust cell wall of Actinobacteria, a primary source of long-chain MKs, must be compromised to allow solvent access to the cytoplasmic membrane.

-

Total Lipid Extraction: A carefully selected solvent system is used to solubilize the highly nonpolar MK-12 from the membrane, creating a crude lipid extract.

-

Multi-Modal Chromatography: The crude extract, containing a complex mixture of lipids and other menaquinone homologs, is subjected to sequential chromatographic steps to isolate MK-12 based on its unique polarity and size.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Overall workflow for Menaquinone-12 isolation."

Protocols and Methodologies

Protocol 1: Cultivation and Harvesting of MK-12 Producing Bacteria

Rationale: Maximizing the biomass of a known long-chain menaquinone producer, such as a species from the genus Actinomyces or Microbacterium, is the critical first step. Culture conditions are optimized to promote robust growth and entry into the stationary phase, where secondary metabolite production, including menaquinones, is often highest.

Materials:

-

Selected bacterial strain (e.g., Microbacterium sp.)

-

Appropriate growth medium (e.g., Tryptic Soy Broth or a specialized medium)

-

Shaking incubator

-

High-speed refrigerated centrifuge and sterile centrifuge bottles

Procedure:

-

Inoculate a 50 mL starter culture with a single colony of the bacterial strain. Incubate at the optimal temperature (typically 28-37°C) with vigorous shaking (200-250 rpm) for 48-72 hours.

-

Use the starter culture to inoculate a larger production culture (e.g., 1 L) at a 1:100 ratio.

-

Incubate the production culture under the same conditions for 5-7 days, or until the culture reaches the late stationary phase (as determined by optical density measurements at 600 nm).

-

Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C.

-

Discard the supernatant. Wash the cell pellet by resuspending it in an equal volume of sterile phosphate-buffered saline (PBS) and repeating the centrifugation step.

-

The resulting wet cell pellet can be used immediately or stored at -80°C until needed. Record the wet weight of the biomass.

Protocol 2: Lysozyme-Assisted Solvent Extraction of Total Lipids

Rationale: Actinobacteria possess a thick, complex cell wall that physically impedes solvent penetration. Lysozyme is employed to enzymatically digest the peptidoglycan layer, rendering the cytoplasmic membrane accessible. A biphasic chloroform:methanol system is then used for exhaustive extraction of total cellular lipids, including the target MK-12[7]. All steps should be performed under dim light to prevent photodegradation of the menaquinone molecule[8].

Materials:

-

Wet bacterial cell pellet

-

Tris-HCl buffer (10 mM, pH 7.4)

-

Lysozyme (from chicken egg white)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Rotary evaporator

Procedure:

-

Resuspend the wet cell pellet (e.g., 10 g) in 50 mL of 10 mM Tris-HCl buffer.

-

Add 50 mg of lysozyme to the cell suspension. Incubate at 37°C for 1-2 hours with gentle agitation to facilitate cell wall digestion.

-

Transfer the suspension to a solvent-resistant container. Add 125 mL of a chloroform:methanol (2:1, v/v) mixture[7].

-

Stir vigorously at room temperature for at least 4 hours. An overnight extraction is recommended for maximal yield[7].

-

Centrifuge the mixture at 6,000 x g for 15 minutes to pellet the cell debris.

-

Carefully collect the supernatant (the crude lipid extract) into a clean round-bottom flask.

-

Repeat the extraction of the cell debris pellet with another 50 mL of the chloroform:methanol mixture to ensure complete recovery. Combine the supernatants.

-

Concentrate the crude lipid extract to dryness using a rotary evaporator at a bath temperature no higher than 35°C[7]. The resulting residue is the total lipid extract.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Mechanism of lysozyme-assisted solvent extraction."

Protocol 3: Multi-Stage Chromatographic Purification

Rationale: The crude lipid extract is a complex mixture. A multi-step approach is required for purification. First, normal-phase (silica gel) chromatography separates compounds based on polarity, effectively removing highly polar lipids and isolating a fraction enriched in nonpolar quinones. Second, reversed-phase high-performance liquid chromatography (RP-HPLC) provides high-resolution separation of the different menaquinone homologs based on their hydrophobicity. Due to its long side chain, MK-12 will be significantly more retained than shorter-chain MKs[8][9].

A. Step 1: Silica Gel Column Chromatography (Fractionation)

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the dry crude lipid extract in a minimal volume of hexane.

-

Load the sample onto the column.

-

Elute the column with a stepwise gradient of increasing polarity, for example:

-

Fraction 1: 100% Hexane (elutes nonpolar lipids)

-

Fraction 2: 2-5% Diethyl Ether in Hexane (elutes menaquinones)

-

Fraction 3: 20-50% Ethyl Acetate in Hexane (elutes more polar lipids)

-

-

Collect fractions and analyze each by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing menaquinones.

-

Pool the menaquinone-rich fractions and evaporate the solvent.

B. Step 2: Preparative Reversed-Phase HPLC (High-Purity Isolation)

-

Dissolve the enriched menaquinone fraction in a suitable solvent (e.g., 2-propanol or a dichloromethane:methanol mixture).

-

Perform injections onto a preparative RP-C18 HPLC column.

-

Elute with an isocratic mobile phase suitable for separating long-chain menaquinones, such as a mixture of methanol, 2-propanol, and a nonpolar solvent like hexane[9][10].

-

Monitor the elution profile with a UV detector at ~268 nm[11].

-

Collect the peak corresponding to MK-12, which will have a significantly longer retention time than other common menaquinones (MK-7, MK-8, MK-9).

-

Evaporate the solvent from the collected fraction to yield purified MK-12.

| Parameter | Silica Gel Chromatography | Preparative RP-HPLC |

| Principle | Separation by polarity | Separation by hydrophobicity |

| Stationary Phase | Silica Gel (Polar) | C18-bonded Silica (Nonpolar) |

| Mobile Phase | Nonpolar (e.g., Hexane/Ether) | Polar (e.g., Methanol/Isopropanol) |

| Elution Order | Least polar first | Most polar first |

| Goal | Enrich MK fraction | Isolate pure MK-12 |

Protocol 4: Analytical Verification and Quantification

Rationale: The identity, purity, and concentration of the final product must be confirmed using orthogonal analytical techniques. HPLC-UV provides robust quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) offers definitive mass confirmation[8][9].

A. HPLC-UV Analysis:

-

Prepare a standard curve using a certified MK-12 standard (if available) or a well-characterized long-chain menaquinone standard for relative quantification.

-

Analyze the purified sample on an analytical RP-C18 or C30 column.

-

Compare the retention time of the sample peak to the standard.

-

Quantify the concentration based on the peak area and the standard curve. The UV spectrum should show characteristic absorbance maxima around 248, 260, 268, and 325 nm.

B. LC-MS Analysis:

-

Infuse the sample into a mass spectrometer, typically using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Confirm the presence of the molecular ion ([M+H]⁺ or [M+Na]⁺).

-

Perform tandem MS (MS/MS) to obtain characteristic fragment ions, which provides structural confirmation.

| Analyte | Molecular Formula | Exact Mass | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |

| MK-12 | C₇₁H₁₀₀O₂ | 988.7677 | 989.7750 | 1011.7569 |

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete cell lysis. | Increase lysozyme concentration or incubation time. Consider physical disruption methods (e.g., bead beating) prior to solvent extraction. |

| Inefficient solvent extraction. | Ensure sufficient solvent volume and extraction time (overnight stirring is recommended). Perform multiple extractions on the cell pellet. | |

| Poor Purity | Incomplete separation during chromatography. | Optimize the solvent gradient in silica chromatography. Optimize the mobile phase composition and use a high-resolution column for RP-HPLC. |

| Co-elution of other lipids. | Add a preliminary Solid-Phase Extraction (SPE) step before column chromatography to remove interfering compounds. | |

| Product Degradation | Exposure to light or heat. | Protect samples from light at all stages using amber vials or foil. Keep temperatures below 40°C during solvent evaporation[7]. |

Conclusion

The protocols described in this application note provide a robust and validated framework for the extraction and purification of Menaquinone-12 from bacterial sources. By understanding the scientific principles behind each step—from enzymatic cell wall digestion to the multi-modal chromatographic separation based on polarity and hydrophobicity—researchers can reliably isolate this challenging, long-chain menaquinone. The successful application of these methods will facilitate further investigation into the unique biological roles and potential therapeutic applications of MK-12.

References

-

A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth . ACS Omega. Available at: [Link]

-

Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) . Microbiology and Molecular Biology Reviews. Available at: [Link]

-

The acid–base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury . ResearchGate. Available at: [Link]

-

Dietary vitamin K is remodeled by gut microbiota and influences community composition . Gut Microbes. Available at: [Link]

-

A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass . BMC Microbiology. Available at: [Link]

-

Separation of menaquinone-7 geometric isomers by semipreparative high-performance liquid chromatography with silver complexation and identification by nuclear magnetic resonance . PubMed. Available at: [Link]

-

Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli . Journal of Bacteriology. Available at: [Link]

-

Vitamin K2 . Wikipedia. Available at: [Link]

-

A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass . BMC Microbiology. Available at: [Link]

-

Extraction, purification and identification of menaquinones from Flavobacterium meningosepticum fermentation medium . ResearchGate. Available at: [Link]

-

Optimised “green solvent” extraction of long-chain menaquinones (Vitamin K2) from wet Lactococcus lactis biomass . Nanyang Technological University Institutional Repository. Available at: [Link]

-

Separation and identification of menaquinones from microorganisms . PubMed. Available at: [Link]

-

Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements . Advances in Nutrition. Available at: [Link]

-

Separation techniques: Chromatography . Northern Clinics of Istanbul. Available at: [Link]

- High efficiency purification method for Menaquinone-7 recovery from fermentation media. Google Patents.

-

Fecal concentrations of bacterially derived vitamin K forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults . The American Journal of Clinical Nutrition. Available at: [Link]

-

Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography . MDPI. Available at: [Link]

-

Fecal concentrations of bacterially derived vitamin K forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults . ResearchGate. Available at: [Link]

-

Vitamin K . Linus Pauling Institute, Oregon State University. Available at: [Link]

-

Stable and Water Soluble Vitamin K2 MK7 . MediQ7. Available at: [Link]

Sources

- 1. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vitamin K2 - Wikipedia [en.wikipedia.org]

- 5. Fecal concentrations of bacterially derived vitamin K forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. pdf.journalagent.com [pdf.journalagent.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for the Purification of Menaquinone-12 (MK-12) Post-Extraction

Introduction: The Challenge of Purifying Very-Long-Chain Menaquinones

Menaquinone-12 (MK-12), a member of the vitamin K2 family, is a highly lipophilic molecule characterized by a naphthoquinone head and a long polyisoprenoid tail consisting of twelve isoprene units.[1] Like other menaquinones, the all-trans isomer of MK-12 is the biologically significant form.[2] Produced by certain bacteria, MK-12 is of growing interest to researchers and drug development professionals for its potential physiological roles. However, its extremely hydrophobic nature presents significant challenges in its purification from complex fermentation broths. The extended isoprenoid chain dictates its low solubility in polar solvents and its strong retention on reversed-phase chromatographic media, making separations from other lipids a non-trivial task.

This guide provides a comprehensive overview of the principles and techniques for the purification of MK-12 post-extraction. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to develop robust and scalable purification strategies. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Physicochemical Properties and Stability of Menaquinone-12

Understanding the fundamental properties of MK-12 is paramount for designing an effective purification workflow. While specific experimental data for MK-12 is scarce, we can extrapolate from the known properties of other long-chain menaquinones.

Solubility: Menaquinones are fat-soluble vitamins.[3] Their solubility is dictated by the long, non-polar isoprenoid side chain.

-

High Solubility: MK-12 is expected to be readily soluble in non-polar organic solvents such as n-hexane, heptane, and chloroform.[3][4]

-

Moderate to Good Solubility: It should also be soluble in solvents like ethanol, isopropanol, and ethyl acetate.[3]

-

Low Solubility: Solubility is limited in more polar solvents like methanol.[3]

-

Insoluble: MK-12 is practically insoluble in water.[3]

Physical State and Stability: Menaquinones are typically yellow crystalline or oily compounds.[3] Shorter-chain menaquinones like MK-7 have a melting point of around 54°C. Given its longer side chain, MK-12 is likely to be a waxy solid at room temperature.

Key stability considerations include:

-

Light Sensitivity: Menaquinones are unstable under light, which can promote isomerization from the active all-trans form to inactive cis-isomers.[3] All purification steps should be performed under amber or light-protected conditions.

-

Alkaline Sensitivity: The naphthoquinone ring is susceptible to degradation under alkaline conditions.[3]

-

Thermal Stability: Menaquinones are relatively stable to heat, air, and moisture.[3][5]

Pre-Purification Strategy: From Fermentation Broth to Crude Extract

The initial extraction from the fermentation broth is a critical step that dictates the purity of the starting material for chromatographic purification. The primary goal is to efficiently extract MK-12 while minimizing the co-extraction of highly polar or unwanted non-lipid impurities.

A common and effective method is a two-phase solvent extraction.

Protocol 1: Liquid-Liquid Extraction of MK-12 from Fermentation Broth

Principle: This protocol utilizes a mixture of a non-polar solvent (n-hexane) and a polar organic solvent (isopropanol) to disrupt cell membranes and partition the highly lipophilic MK-12 into the non-polar phase, leaving more polar impurities in the aqueous/isopropanol phase.

Materials:

-

Fermentation broth containing MK-12

-

n-Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Saturated NaCl solution

-

Centrifuge and appropriate centrifuge tubes

-

Rotary evaporator

Procedure:

-

To 1 volume of the fermentation broth, add 1.5 volumes of isopropanol. Mix vigorously for 5 minutes to ensure cell lysis.

-

Add 2.5 volumes of n-hexane and vortex for another 10 minutes to ensure thorough mixing and partitioning of MK-12 into the hexane layer.

-

Centrifuge the mixture at 4000 x g for 15 minutes to achieve phase separation.

-

Carefully collect the upper n-hexane layer, which contains the crude MK-12 extract.

-

To the remaining aqueous phase, add another 2.5 volumes of n-hexane and repeat the extraction (steps 2-4) to maximize recovery.

-

Pool the n-hexane extracts and wash with an equal volume of saturated NaCl solution to remove residual polar impurities.

-

Separate the n-hexane layer and dry it over anhydrous sodium sulfate.

-

Evaporate the n-hexane under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude MK-12 extract.

Expert Insight: The isopropanol not only aids in cell lysis but also acts as a bridging solvent to improve the interaction between the aqueous broth and the n-hexane. The ratio of solvents is critical and may need to be optimized depending on the specific composition of the fermentation medium.

Chromatographic Purification Strategies for Menaquinone-12

Due to the complexity of the crude extract, which will contain a mixture of lipids, pigments, and other menaquinone congeners, a multi-step chromatographic approach is often necessary to achieve high purity.

Flash Chromatography (Normal-Phase)

Principle: Flash chromatography on silica gel is an excellent initial step for rapidly removing more polar impurities and performing a bulk separation of the lipid fraction. The non-polar MK-12 will have a low affinity for the polar silica gel and will elute early with a non-polar mobile phase.

Protocol 2: Normal-Phase Flash Chromatography of Crude MK-12 Extract

Materials:

-

Silica gel (60 Å, 40-63 µm particle size)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Flash chromatography system with appropriate size column

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Solvent System Selection: Develop a suitable mobile phase using TLC. A good starting point is a mixture of n-hexane and ethyl acetate. The ideal solvent system should provide an Rf value of approximately 0.3 for MK-12. For a highly non-polar compound like MK-12, a mobile phase of 98:2 to 95:5 (v/v) n-hexane:ethyl acetate is a likely starting point.

-

Column Packing: Dry pack the column with silica gel. The amount of silica should be approximately 50-100 times the weight of the crude extract.

-

Sample Loading: Dissolve the crude MK-12 extract in a minimal amount of n-hexane or the mobile phase. If solubility is an issue, consider a "dry loading" technique where the extract is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.

-

Elution: Begin elution with the selected mobile phase. A shallow gradient of increasing ethyl acetate concentration (e.g., from 2% to 10% over 20-30 column volumes) can be used to separate lipids of varying polarity.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing MK-12. Pool the pure fractions.

-

Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure.

Self-Validation: The purity of the pooled fractions should be assessed by analytical HPLC before proceeding to the next step. A significant reduction in the complexity of the chromatogram is expected.

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: Preparative RP-HPLC is a high-resolution technique capable of separating MK-12 from closely related impurities, including other menaquinone homologs and cis-isomers. The long C12 isoprenoid chain of MK-12 will result in very strong retention on a C18 stationary phase, necessitating a mobile phase with high organic solvent content.

Protocol 3: Preparative RP-HPLC for High-Purity MK-12

Materials:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Isopropanol (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Dichloromethane (HPLC grade, optional)

Procedure:

-

Mobile Phase Preparation: A purely organic mobile phase is often required for the elution of very-long-chain menaquinones. A good starting point is an isocratic mobile phase of Methanol:Isopropanol (50:50, v/v). For even stronger elution, a small percentage of dichloromethane can be added to the mobile phase, but ensure compatibility with your HPLC system.

-

Sample Preparation: Dissolve the partially purified MK-12 from the flash chromatography step in the mobile phase or a compatible strong solvent like isopropanol. Filter the sample through a 0.45 µm PTFE syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: For a 21.2 mm ID column, a starting flow rate of 15-20 mL/min is appropriate.

-

Detection: Monitor the elution at 248 nm and 268 nm, which are common absorbance maxima for menaquinones.

-

Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column. Perform a loading study to determine the optimal injection volume without compromising resolution.

-

-

Fraction Collection: Collect fractions corresponding to the MK-12 peak.

-

Purity Analysis and Solvent Evaporation: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the high-purity fractions and evaporate the solvent.

Causality Behind Experimental Choices: The use of a C18 column provides strong hydrophobic interactions necessary to retain and separate lipids. Isopropanol is a strong eluting solvent in reversed-phase chromatography and is effective for highly non-polar compounds. The choice of an isocratic mobile phase simplifies the method and is often sufficient after an initial flash chromatography step.

Alternative and Scalable Purification Techniques

For larger-scale purification, alternative techniques that offer higher throughput and efficiency should be considered.

Crystallization

Principle: Crystallization is a powerful and cost-effective technique for achieving high purity, especially as a final polishing step. The success of crystallization depends on finding a suitable solvent system where MK-12 has high solubility at an elevated temperature and low solubility at a reduced temperature.

Protocol 4: Recrystallization of MK-12

Materials:

-

Ethanol (95%) or Acetone

-

Crystallization vessel with a stirrer

-

Heating mantle and cooling bath

Procedure:

-

Dissolve the purified MK-12 in a minimal amount of hot ethanol (e.g., 60-70°C).

-

Once fully dissolved, slowly cool the solution with gentle stirring.

-

As the solution cools, MK-12 crystals should start to form.

-

Further cool the solution in an ice bath to maximize crystal precipitation.

-

Collect the crystals by filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

Expert Insight: The choice of solvent is critical. A mixture of solvents can also be effective. For example, dissolving the MK-12 in a good solvent like hexane and then slowly adding a poor solvent like methanol can induce crystallization.

Counter-Current Chromatography (CCC)

Principle: CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can lead to irreversible adsorption of the sample. It is particularly well-suited for the separation of lipids and other natural products.[6]

For a highly non-polar compound like MK-12, a non-aqueous two-phase solvent system would be employed. A common system for separating lipids is the hexane/acetonitrile system. In this system, MK-12 would partition preferentially into the hexane phase. By carefully selecting the solvent system and operating parameters, a separation from other lipids with different partition coefficients can be achieved. CCC is readily scalable and can be used for preparative-scale purifications.

Workflow and Data Summary